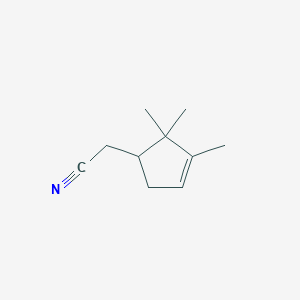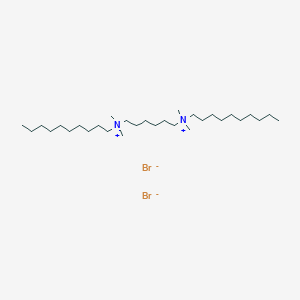
Bddhd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bddhd is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. Additionally, we will explore possible future directions for research involving Bddhd.
Mécanisme D'action
The mechanism of action of Bddhd involves the modulation of various enzymes and proteins involved in cellular signaling and gene expression. Bddhd has been found to interact with specific binding sites on these enzymes and proteins, altering their activity and function. By modulating the activity of these enzymes and proteins, Bddhd can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
Bddhd has been found to have various biochemical and physiological effects, including the modulation of cellular signaling pathways and gene expression. Additionally, Bddhd has been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bddhd in lab experiments is its ability to modulate specific enzymes and proteins involved in cellular signaling and gene expression. This specificity allows researchers to study the effects of Bddhd on specific cellular processes, providing valuable insights into the mechanisms that regulate these processes.
However, there are also limitations to using Bddhd in lab experiments. One limitation is the potential for off-target effects, where Bddhd may interact with other enzymes and proteins in addition to its intended targets. Additionally, the synthesis of Bddhd can be challenging and time-consuming, making it difficult to produce large quantities of the compound for use in experiments.
Orientations Futures
There are several possible future directions for research involving Bddhd. One direction is the development of new synthetic methods for the production of Bddhd, which could make the compound more readily available for use in experiments. Another direction is the exploration of new scientific research applications for Bddhd, such as in the study of epigenetic regulation.
Conclusion:
In conclusion, Bddhd is a valuable tool for studying various biological processes due to its unique biochemical and physiological effects. Its specificity in modulating specific enzymes and proteins involved in cellular signaling and gene expression makes it a valuable tool for studying these processes. While there are limitations to using Bddhd in lab experiments, its potential for use in various scientific research applications makes it an exciting area of study for future research.
Méthodes De Synthèse
The synthesis of Bddhd involves the reaction of two chemicals, A and B, in the presence of a catalyst. Chemical A is a precursor molecule that contains a functional group that is capable of reacting with chemical B. Chemical B is a reagent that contains a reactive group that is capable of reacting with the functional group on chemical A. The reaction between A and B is catalyzed by a catalyst, which facilitates the formation of Bddhd.
Applications De Recherche Scientifique
Bddhd has a wide range of scientific research applications due to its unique biochemical and physiological effects. One of the most significant applications of Bddhd is in the study of cellular signaling pathways. Bddhd has been found to modulate the activity of various enzymes and proteins involved in cellular signaling, making it a valuable tool for studying these pathways.
Another important application of Bddhd is in the study of gene expression. Bddhd has been found to modulate the activity of transcription factors, which are proteins that regulate the expression of genes. By studying the effects of Bddhd on gene expression, researchers can gain insights into the mechanisms that regulate gene expression.
Propriétés
Numéro CAS |
18699-36-0 |
|---|---|
Nom du produit |
Bddhd |
Formule moléculaire |
C30H66Br2N2 |
Poids moléculaire |
614.7 g/mol |
Nom IUPAC |
decyl-[6-[decyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-23-27-31(3,4)29-25-21-22-26-30-32(5,6)28-24-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
OFVAMZZCDNKNCO-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
Numéros CAS associés |
21949-05-3 (chloride) 30100-43-7 (iodide) |
Synonymes |
BDDHD N,N'-bis(decyldimethyl)-1,6-hexanediammonium N,N'-bis(decyldimethyl)-1,6-hexanediammonium chloride N,N'-bis(decyldimethyl)-1,6-hexanediammonium dibromide N,N'-bis(decyldimethyl)-1,6-hexanediammonium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)


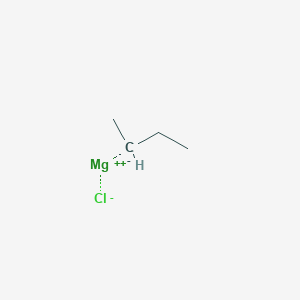

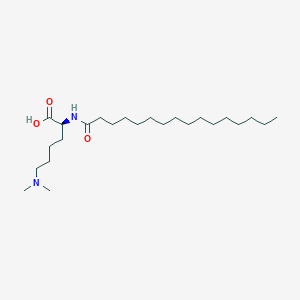
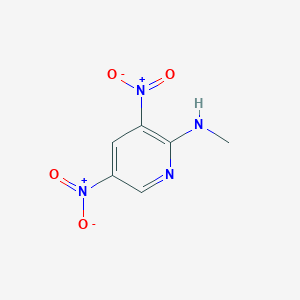
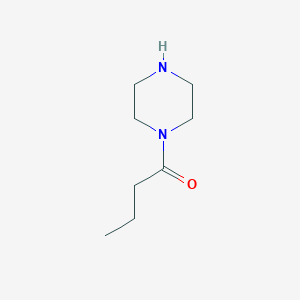
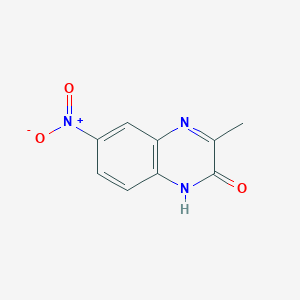



![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
